molecular formula C12H14N4O3S B2620786 2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2191212-84-5

2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2620786
CAS No.: 2191212-84-5
M. Wt: 294.33
InChI Key: MRSTYBUNBSMNCD-UHFFFAOYSA-N
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Description

2-[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound featuring a triazole core fused with an azetidine ring and substituted with a 3-methoxybenzenesulfonyl group. This structure combines the rigidity of the azetidine ring with the bioisosteric properties of the triazole moiety, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition and receptor modulation. The sulfonyl group enhances solubility and binding affinity, while the methoxy substituent influences electronic and steric properties .

Synthetic routes for similar compounds often involve click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or sulfonylation reactions under mild conditions, as seen in analogs like 2-(phenylsulfonyl)-2H-1,2,3-triazole derivatives . Spectroscopic characterization (NMR, IR) and elemental analysis are critical for confirming purity and structure, as demonstrated in studies of benzimidazole-triazole hybrids .

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-19-11-3-2-4-12(7-11)20(17,18)15-8-10(9-15)16-13-5-6-14-16/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSTYBUNBSMNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its 3-methoxybenzenesulfonyl-azetidine-triazole architecture. Key analogs and their differences include:

Compound Name Core Structure Substituents Key Features Reference
Target Compound 2H-1,2,3-triazole + azetidine 3-Methoxybenzenesulfonyl Enhanced solubility, enzyme inhibition potential
9f () Benzodiazol-triazole-thiazole 3-Methoxyphenyl-thiazole Anticancer activity via thiazole moiety
Compound I () Benzoxadiazole-triazole Hexanone Fluorescent properties, spectroscopic applications
NCI-Tested Sulfonamide () 2H-1,2,3-triazole Phenylsulfonyl Broad anticancer activity (NCI-60 panel)
CM835329 () Xanthene-azetidine-triazole Xanthene-carbonyl Rigid aromatic system for material science

Key Observations :

  • Electron-Withdrawing Groups: The 3-methoxybenzenesulfonyl group in the target compound improves metabolic stability compared to non-sulfonylated analogs like benzoxadiazole derivatives .
  • Bioactivity : Thiazole-containing analogs (e.g., 9f) show higher anticancer activity due to thiazole’s role in DNA intercalation, whereas sulfonamide-triazoles (e.g., NCI-tested compound) exhibit broader cytotoxicity .
  • Synthetic Complexity : Azetidine-triazole hybrids require multi-step synthesis, whereas simpler triazole-sulfonamides (e.g., ) are synthesized via one-pot reactions .

Biological Activity

The compound 2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity, supported by case studies and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety. This multi-step synthetic route often employs click chemistry techniques, which facilitate the efficient formation of the triazole ring through the reaction of azides and alkynes.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,3-triazole scaffold have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Thymidylate Synthase Inhibition : Some triazole derivatives inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells. For example, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT-116 .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is well-documented. The compound under discussion has shown promising results against both Gram-positive and Gram-negative bacteria. Studies suggest that modifications to the triazole ring can enhance antimicrobial efficacy:

  • Inhibition of Bacterial Growth : Compounds structurally related to this compound have exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Bioisosteric Replacement : The 1,2,3-triazole ring acts as a bioisostere for other functional groups in drug design, allowing it to mimic essential structural features necessary for biological activity .
  • Cell Cycle Arrest : By inhibiting key enzymes involved in DNA replication and repair, such as TS, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of triazole derivatives similar to this compound:

  • Study on Antiproliferative Effects : A study demonstrated that a related triazole compound exhibited an IC50 value of 1.1 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation highlighted that specific modifications to the triazole structure increased its potency against E. coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing 2-substituted-1,2,3-triazoles with azetidine moieties?

  • The compound can be synthesized via [3+2] cycloaddition reactions between azides and alkynes (Huisgen reaction) or through substitution reactions on pre-functionalized azetidine rings. For example, sulfonylation of the azetidine nitrogen using 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is a critical step . Optimization of reaction time, temperature, and solvent polarity (e.g., acetonitrile or ethanol) is essential to achieve yields >50% .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • 1H/13C NMR is critical for verifying the azetidine ring protons (δ 3.5–4.5 ppm) and triazole protons (δ 7.5–8.5 ppm). IR spectroscopy confirms sulfonyl (S=O, ~1350 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) provides molecular ion validation. For crystalline derivatives, X-ray crystallography (using SHELX software for refinement) resolves stereochemistry and torsion angles .

Q. How can researchers assess the hydrolytic stability of the sulfonyl-azetidine linkage under physiological conditions?

  • Stability studies involve incubating the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C for 24–72 hours. Degradation products are monitored via HPLC or LC-MS , with kinetic parameters (e.g., half-life) calculated. Substituents on the sulfonyl group (e.g., electron-withdrawing methoxy) may enhance stability by reducing nucleophilic attack .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole functionalization be addressed during synthesis?

  • Base-mediated regioselective alkylation (e.g., using DBU in acetonitrile) favors N2-substitution over N1 in 1,2,3-triazoles. For example, 2-(bromomethyl)thiophene reacts selectively with the triazole’s N2 position under mild conditions (40°C, 16 hours), achieving >80% regioselectivity. Solvent polarity and steric effects of the azetidine ring influence reaction outcomes .

Q. What computational strategies are recommended for predicting bioactivity against fungal targets?

  • Molecular docking (e.g., AutoDock Vina) using fungal cytochrome P450 or chitin synthase crystal structures (PDB IDs: 5FSA, 3WUR) identifies binding modes. QSAR models trained on fungicidal activity data (e.g., IC50 values from ) correlate electronic parameters (Hammett σ) and steric bulk of aryl substituents with potency .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Discrepancies often arise from poor pharmacokinetic properties. Metabolic stability assays (e.g., liver microsomes) and ADME profiling (aqueous solubility, LogP) should precede in vivo studies. For instance, methoxy groups may improve membrane permeability but reduce metabolic clearance, necessitating structural tweaks like fluorination .

Q. What strategies optimize reaction yields during the sulfonylation of sterically hindered azetidine derivatives?

  • Use microwave-assisted synthesis (100–120°C, 30 minutes) to enhance reaction efficiency. Catalytic amounts of DMAP (4-dimethylaminopyridine) or Hünig’s base (DIPEA) mitigate steric hindrance. Solvent screening (e.g., THF vs. DMF) and stoichiometric control of sulfonyl chloride (1.2–1.5 equivalents) improve yields to >75% .

Methodological Notes

  • Synthesis Optimization : Always include a "solvent and base screen" in early-stage synthetic workflows to identify ideal conditions .
  • Data Reproducibility : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignments in complex spectra .
  • Biological Testing : Use standardized protocols (e.g., CLSI guidelines) for antifungal assays to ensure comparability across studies .

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